Racephedrine

Catalog No.
S1928750
CAS No.
53214-57-6
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Racephedrine

CAS Number

53214-57-6

Product Name

Racephedrine

IUPAC Name

2-(methylamino)-1-phenylpropan-1-ol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3

InChI Key

KWGRBVOPPLSCSI-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NC

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC

The exact mass of the compound Racephedrine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170951. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Racephedrine, also known as racemic ephedrine, is a chemical compound that serves as a sympathomimetic agent, primarily used in the treatment of respiratory conditions such as asthma. It is a racemic mixture of two enantiomers: (1R,2S)-ephedrine and (1S,2R)-ephedrine. The compound has been marketed under various brand names including Efetonina and Ephoxamine. Its molecular formula is C₁₀H₁₅NO, with a molar mass of approximately 165.236 g/mol .

Typical of amines and phenolic compounds. Key reactions include:

  • Reduction Reactions: Racephedrine can be synthesized from α-methylamino propiophenone through reduction processes involving borane reducing agents like sodium hydride or potassium hydride. These reactions typically occur under controlled temperatures to optimize yields .
  • Acid-Base Reactions: The compound can interact with acids to form salts, which can be beneficial for its solubility and stability in pharmaceutical formulations.
  • Oxidation Reactions: As a secondary amine, racephedrine may undergo oxidation, which can lead to the formation of N-oxides.

Racephedrine acts primarily as a norepinephrine releasing agent and has sympathomimetic properties. It stimulates adrenergic receptors, leading to effects such as bronchodilation and increased heart rate. The biological activity is characterized by its ability to release neurotransmitters like norepinephrine and, to a lesser extent, dopamine. The potency of racephedrine is generally lower than that of its enantiomer (1R,2S)-ephedrine .

Pharmacodynamics

  • Norepinephrine Release: Racephedrine promotes the release of norepinephrine from sympathetic nerve terminals.
  • Bronchodilation: It helps relax bronchial muscles, making it useful in treating asthma and other respiratory conditions.

The synthesis of racephedrine typically involves the following steps:

  • Starting Materials: The synthesis begins with α-methylamino propiophenone.
  • Reduction Process: A reducing agent such as sodium hydride or potassium hydride is added gradually under controlled temperature conditions.
  • Isolation: Following the reaction, the product is isolated by adjusting the pH and precipitating the free base form of racephedrine.
  • Purification: The crude product is purified through crystallization or recrystallization techniques to obtain the desired purity .

Racephedrine is primarily used in medical settings for:

  • Respiratory Treatments: It acts as a bronchodilator to alleviate symptoms of asthma and bronchitis.
  • Combination Therapies: Often used in combination with other medications such as theophylline and aminophylline for enhanced therapeutic effects .

Racephedrine has been studied for its interactions with various drugs:

  • Dihydroergotamine: This interaction may enhance hypertensive effects due to both drugs' vasoconstricting properties.
  • Other Stimulants: Concurrent use with other sympathomimetics can amplify cardiovascular effects, necessitating caution in clinical use .

Similar Compounds

Racephedrine shares structural similarities with several other compounds in terms of pharmacological activity. Here are some notable comparisons:

Compound NameStructure SimilarityPrimary UseUnique Features
EphedrineEnantiomerBronchodilatorMore potent than racephedrine
PseudoephedrineStructural IsomerDecongestantPrimarily acts on nasal congestion
PhenylpropanolamineRelated structureAppetite suppressantDifferent therapeutic applications
MethamphetamineStructural similarityStimulantHigher potential for abuse

Racephedrine's uniqueness lies in its balanced activity between its enantiomers, providing a distinct profile compared to its counterparts while maintaining efficacy in treating respiratory conditions .

Classical Synthesis from Prochiral Ketone Precursors

The classical approach to racephedrine synthesis relies on the reduction of prochiral ketone precursors, primarily α-methylaminopropiophenone (also known as methcathinone or ephedrone), to yield the desired secondary alcohol product [1] [2]. This methodology represents one of the most established and industrially viable routes for racephedrine production.

The fundamental reaction involves the conversion of propiophenone through a multi-step sequence. Initially, propiophenone undergoes bromination to form α-bromopropiophenone, followed by methylamination to produce α-methylaminopropiophenone [1] [3]. This ketone intermediate serves as the key prochiral substrate for subsequent reduction reactions.

The reduction process typically employs sodium borohydride (sodium tetrahydridoborate) as the primary reducing agent in methanolic solution [1] [4]. Under optimized conditions, α-methylaminopropiophenone hydrochloride (100 grams) is dissolved in methanol (300 milliliters, >99% purity), and potassium borohydride (9.9 grams) is added under continuous stirring [1]. The reducing agent is introduced gradually over 15-30 minutes while maintaining the reaction temperature below 30°C to control the exothermic nature of the reduction [1].

The reaction proceeds through a hydride transfer mechanism, where the borohydride ion attacks the carbonyl carbon of the ketone substrate [4]. Following completion of the reduction reaction (typically 30 minutes of continued stirring), the methanol is recovered through reduced-pressure distillation [1]. The reaction mixture is then treated with 10% sodium hydroxide solution to adjust the pH above 11, causing the ephedrine products to precipitate as free bases [1].

This classical synthesis demonstrates remarkable efficiency, achieving reaction yields of 93.8-96.0% when calculated based on the α-methylaminopropiophenone starting material [1]. Liquid chromatography analysis reveals that the product consists predominantly of racemic ephedrine with a minor pseudoephedrine component, typically in a ratio of 94.7:5.3 to 93.5:6.5 [1].

The selectivity for ephedrine over pseudoephedrine formation is attributed to the stereoelectronic preferences during the hydride delivery step. The reduction preferentially occurs from the less hindered face of the ketone carbonyl, leading to the thermodynamically favored erythro configuration characteristic of ephedrine [5].

Industrial implementation of this classical method benefits from its simplicity and scalability. The reaction utilizes readily available reagents and operates under mild conditions that are compatible with standard pharmaceutical manufacturing equipment [6]. The process avoids the use of expensive chiral catalysts or complex reaction setups, making it economically attractive for large-scale production.

Catalytic Asymmetric Reduction Methods

Catalytic asymmetric reduction represents a sophisticated approach to racephedrine synthesis that enables direct access to enantiopure products without requiring subsequent resolution steps [7] [8]. These methodologies employ chiral catalysts to achieve stereoselective reduction of prochiral ketone substrates, providing significant advantages in terms of atom economy and process efficiency.

The Corey-Bakshi-Shibata (CBS) reduction system exemplifies one of the most successful catalytic asymmetric approaches for racephedrine synthesis [8]. This methodology utilizes chiral oxazaborolidine catalysts derived from (S)-α,α-diphenyl-2-pyrrolidinemetanol in combination with borane reducing agents [8]. The chiral amino alcohol ligand coordinates with borane to form an active catalyst complex that discriminates between the enantiotopic faces of the prochiral ketone substrate.

The CBS reduction of α-methylaminopropiophenone proceeds through a six-membered chair-like transition state, where the ketone substrate coordinates to the Lewis acidic boron center [8]. The facial selectivity is determined by steric interactions between the substrate and the bulky diphenyl substituents on the oxazaborolidine catalyst [8]. Under optimized conditions, this transformation can achieve enantiomeric excesses exceeding 90% with good chemical yields.

Alternative catalytic systems based on ruthenium complexes with chiral diphosphine ligands have demonstrated exceptional performance in the asymmetric reduction of aromatic ketones [9]. These catalysts operate through a different mechanism involving direct hydrogenation using molecular hydrogen as the terminal reductant [10]. The ruthenium-diphosphine system enables the synthesis of chiral primary amines through reductive amination protocols, where the ketone substrate undergoes simultaneous reduction and amination in a single step [9].

Biocatalytic approaches utilizing alcohol dehydrogenases (ADH) represent an emerging area of significant interest for asymmetric racephedrine synthesis [11] [12]. These enzymatic systems achieve remarkable stereoselectivities (>99% enantiomeric excess) through the natural chiral environment provided by the protein active site [11]. The ADH-catalyzed reduction utilizes NAD(P)H as the cofactor and can tolerate both aqueous and organic solvent systems [11].

The enzymatic reduction mechanism involves initial binding of the ketone substrate to the enzyme active site, followed by stereoselective hydride transfer from the nicotinamide cofactor [11]. The facial selectivity is determined by the specific orientation of the substrate within the chiral pocket of the enzyme, with different ADH variants showing complementary stereochemical preferences [13].

Recent developments in engineered ADH variants have expanded the substrate scope to include bulky aromatic ketones that were previously challenging for biocatalytic reduction [12]. These enhanced enzymes demonstrate improved tolerance for organic solvents and elevated temperatures, making them more suitable for industrial applications [12].

The implementation of catalytic asymmetric methods in industrial settings requires careful consideration of catalyst cost, stability, and recyclability. While these systems offer superior selectivity compared to classical reduction methods, the higher complexity and specialized reaction conditions can present challenges for large-scale manufacturing [14].

Resolution Techniques for Enantiomer Separation

Enantiomer resolution techniques constitute a critical component of racephedrine manufacturing, particularly when racemic synthesis methods are employed [15] [16]. These approaches enable the separation of racemic mixtures into individual enantiomers through the exploitation of differential physical properties between diastereomeric intermediates.

Diastereomeric salt formation represents the most widely utilized resolution technique for racephedrine separation [16] [17]. This methodology involves the reaction of racemic ephedrine with an enantiomerically pure chiral acid (resolving agent) to form two diastereomeric salts that exhibit distinct solubilities and crystallization behaviors [16]. The success of this approach depends on the careful selection of appropriate resolving agents and crystallization conditions.

Tartaric acid and its derivatives have proven particularly effective as resolving agents for racephedrine separation [17] [18]. The resolution of racemic ephedrine hydrochloride using (R,R)-tartaric acid proceeds through the formation of diastereomeric tartrate salts [17]. Under optimized conditions, the less soluble diastereomer crystallizes preferentially, enabling separation through filtration and subsequent regeneration of the pure enantiomer [17].

The resolution process typically involves dissolving racemic ephedrine hydrochloride in an appropriate solvent system, followed by the addition of 0.5 molar equivalents of the chiral resolving agent [17]. The reaction mixture is heated to ensure complete dissolution, then allowed to cool slowly to promote selective crystallization of one diastereomeric salt [17]. The crystallization process can be enhanced through seeding, temperature cycling, or controlled addition of anti-solvent [17].

Dibenzoyltartaric acid represents another highly effective resolving agent for racephedrine separation [17] [18]. The resolution using (2R,3R)-dibenzoyltartaric acid in aqueous solution yields (1S,2R)-(+)-ephedrine with excellent purity (enantiomeric excess >90%) and good recovery yields (87.5-92.5%) [17]. The dibenzoyltartaric acid system demonstrates superior discrimination compared to simple tartaric acid, attributed to the additional steric bulk provided by the benzoyl substituents [17].

Innovative approaches utilizing quasi-racemic resolving agent mixtures have been investigated to improve resolution efficiency [17]. These methods involve the simultaneous use of two different chiral acids with complementary selectivities, potentially enabling enhanced separation through cooperative effects [17]. However, the complexity of such systems requires careful optimization to avoid undesired side reactions or reduced selectivity [17].

Kinetic resolution represents an alternative approach that exploits differential reaction rates between enantiomers in the presence of chiral catalysts [15] [13]. Enzymatic kinetic resolution using lipases or other hydrolytic enzymes can achieve excellent selectivities for suitable substrate-enzyme combinations [15]. The success of kinetic resolution depends on achieving sufficient rate discrimination (selectivity factor) to enable practical separation within reasonable reaction times.

Chromatographic resolution using chiral stationary phases offers high selectivity but is generally limited to smaller scale applications due to cost and throughput considerations [15]. Advanced chiral chromatography systems utilizing simulated moving bed technology can improve productivity for specialized applications requiring ultra-high purity enantiomers [19].

The selection of optimal resolution conditions requires consideration of multiple factors including yield, purity, scalability, and economic viability [15]. Temperature, solvent composition, concentration, and crystallization time all significantly influence the resolution outcome and must be systematically optimized for each specific resolving agent system [17].

Industrial-Scale Production Optimization Challenges

Industrial-scale racephedrine production faces numerous optimization challenges that significantly impact manufacturing efficiency, product quality, and economic viability [20] [21]. These challenges span multiple aspects of the production process, from raw material sourcing to final product purification and quality control.

Precursor availability represents a fundamental challenge for industrial racephedrine manufacturing [22]. The synthesis of α-methylaminopropiophenone requires specialized starting materials including propiophenone, bromine, and methylamine, each presenting unique supply chain and handling considerations [22]. Bromine, in particular, accounts for approximately 33% of raw material costs while presenting significant safety hazards due to its highly volatile and corrosive nature [22]. The inefficient utilization of bromine (only 50% atom economy) in the bromination step further exacerbates cost pressures [22].

Reaction scale-up presents significant engineering challenges, particularly in heat transfer management and mixing efficiency [23]. The exothermic nature of borohydride reduction reactions requires precise temperature control to maintain product quality and prevent side reactions [1] [24]. Large-scale reactors must incorporate sophisticated heat removal systems to manage the heat generation while maintaining uniform temperature distribution throughout the reaction mass.

The handling of sodium borohydride at industrial scale introduces additional complexity due to its reactivity with moisture and potential for hydrogen gas evolution [24]. Safety protocols must account for the exothermic decomposition of sodium borohydride in the presence of water, particularly when combined with metal salts or under elevated temperatures [24]. Maximum temperatures exceeding 200°C and pressures above 2000 psia have been observed in certain combinations, necessitating robust containment and pressure relief systems [24].

Enantiomer separation optimization remains a critical bottleneck in racephedrine manufacturing, particularly for resolution-based processes [17]. The efficiency of diastereomeric salt formation depends on achieving optimal supersaturation conditions while minimizing occlusion of the undesired enantiomer in the crystallizing phase [17]. Industrial-scale crystallization requires sophisticated control of nucleation and crystal growth kinetics to maximize resolution efficiency.

Solvent recovery and recycling systems represent major capital and operational investments for racephedrine manufacturing facilities [6]. The Victoria University supercritical carbon dioxide process offers potential advantages in this regard, eliminating the need for organic solvents and simplifying product isolation [6]. However, the high-pressure equipment requirements and specialized handling procedures for supercritical systems present alternative engineering challenges.

Waste management and environmental compliance add substantial complexity to industrial racephedrine production [6]. Traditional synthesis routes generate significant quantities of aqueous waste streams containing inorganic salts and organic impurities [1]. The disposal of spent resolving agents and organic solvents requires specialized treatment facilities and can represent a significant operational cost [22].

Quality control and regulatory compliance for pharmaceutical-grade racephedrine demand extensive analytical testing and documentation [25] [20]. Good Manufacturing Practice (GMP) requirements necessitate rigorous control of starting materials, intermediates, and final products [25]. The implementation of Quality by Design (QbD) principles requires comprehensive understanding of critical process parameters and their impact on product quality attributes.

Process analytical technology (PAT) implementation offers opportunities to improve process control and product consistency [23]. Real-time monitoring of reaction progress, crystallization kinetics, and product purity can enable responsive process adjustments and reduce batch-to-batch variability [23]. However, the development and validation of suitable analytical methods for complex reaction mixtures requires significant investment in analytical infrastructure.

Cost optimization efforts must balance raw material expenses, energy consumption, labor costs, and capital equipment requirements [26]. The integration of continuous processing technologies offers potential advantages in reducing equipment footprint and improving process efficiency [23]. However, the transition from traditional batch operations to continuous manufacturing requires substantial process development and regulatory validation efforts.

Supply chain resilience has become increasingly important for racephedrine manufacturing, particularly given the specialized nature of required starting materials and the potential for regulatory restrictions on precursor chemicals [27]. Diversification of supplier networks and development of alternative synthetic routes can provide strategic advantages in maintaining production continuity.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

Other CAS

299-42-3
53214-57-6
134-72-5
321-98-2
90-81-3
90-82-4

General Manufacturing Information

Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.R)-, sulfate (2:1): ACTIVE
Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.R)-: ACTIVE
Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, (.alpha.S)-: ACTIVE
Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, (.alpha.S)-rel-: ACTIVE
Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-: ACTIVE

Dates

Last modified: 07-22-2023

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